6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a trifluoromethyl group at the 6-position.
Properties
IUPAC Name |
6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-11-6-1-2-12-13(6)4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITOWNLVQZBDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the use of 3-aminopyrazole and trifluoromethyl-substituted pyrimidine derivatives under specific reaction conditions . The reaction is often catalyzed by transition metals such as palladium, and the use of microwave-assisted techniques has been reported to enhance the efficiency of the synthesis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Common Reagents and Conditions:
Substitution Reactions: Often utilize reagents such as aryl or alkyl halides in the presence of a base and a palladium catalyst.
Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various arylated or alkylated derivatives of this compound .
Scientific Research Applications
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine varies depending on its application:
Biological Activity: It may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins, thereby affecting cellular processes.
Fluorescent Properties: The compound’s fluorescence is attributed to its electronic structure, which allows it to absorb and emit light at specific wavelengths.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group but shares the core structure.
Trifluoromethyl-substituted Pyrazoles: Similar in having the trifluoromethyl group but differ in the fused ring system.
Uniqueness: 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and physical properties. This makes it a valuable compound for developing new materials and pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
